molecular formula C11H20ClNO2 B13687947 Ethyl 1-(3-Piperidyl)cyclopropanecarboxylate Hydrochloride

Ethyl 1-(3-Piperidyl)cyclopropanecarboxylate Hydrochloride

Cat. No.: B13687947
M. Wt: 233.73 g/mol
InChI Key: QBIRUUWIWMIXBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(3-Piperidyl)cyclopropanecarboxylate Hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(3-Piperidyl)cyclopropanecarboxylate Hydrochloride typically involves the reaction of ethyl cyclopropanecarboxylate with piperidine derivatives. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction. The process generally involves heating the reactants to a specific temperature to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and precise control of reaction parameters are crucial to ensure consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(3-Piperidyl)cyclopropanecarboxylate Hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Ethyl 1-(3-Piperidyl)cyclopropanecarboxylate Hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, including its use as a precursor for drug development.

    Industry: It is used in the production of various chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of Ethyl 1-(3-Piperidyl)cyclopropanecarboxylate Hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-cyclopropanecarbonylpiperidine-3-carboxylate
  • N-Cyclopropylpiperidine-3-carboxamide
  • Ethyl 1-methylcyclopropanecarboxylate

Uniqueness

Ethyl 1-(3-Piperidyl)cyclopropanecarboxylate Hydrochloride is unique due to its specific structure, which includes a piperidine ring and a cyclopropane carboxylate group This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds

Properties

Molecular Formula

C11H20ClNO2

Molecular Weight

233.73 g/mol

IUPAC Name

ethyl 1-piperidin-3-ylcyclopropane-1-carboxylate;hydrochloride

InChI

InChI=1S/C11H19NO2.ClH/c1-2-14-10(13)11(5-6-11)9-4-3-7-12-8-9;/h9,12H,2-8H2,1H3;1H

InChI Key

QBIRUUWIWMIXBY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CC1)C2CCCNC2.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.